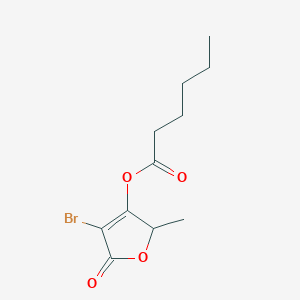
2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidinone core substituted with a phenyl group and a 3,5-dimethylpyrazolyl moiety, which contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable pyrimidinone derivative in the presence of a base such as potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to induce apoptosis by causing cell cycle arrest. This is achieved through the modulation of various signaling pathways and the activation of apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5-Dimethylpyrazol-1-yl)benzimidazole: Similar in structure but with a benzimidazole core instead of a pyrimidinone core.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene: Features multiple pyrazolyl groups attached to a benzene ring.
Uniqueness
2-(3,5-Dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one is unique due to its specific combination of a pyrimidinone core with a phenyl group and a 3,5-dimethylpyrazolyl moiety.
Eigenschaften
CAS-Nummer |
61911-92-0 |
|---|---|
Molekularformel |
C15H14N4O |
Molekulargewicht |
266.30 g/mol |
IUPAC-Name |
2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H14N4O/c1-10-8-11(2)19(18-10)15-16-13(9-14(20)17-15)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17,20) |
InChI-Schlüssel |
JXBDKWPDMSQNDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)






![Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-](/img/structure/B12910917.png)
